cyclo(delta-Ala-L-Val)

Descripción general

Descripción

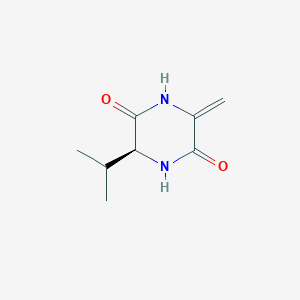

Cyclo(DeltaAla-L-Val) is a 2,5-diketopiperazine where the substituents are methylidene and (S)-isopropyl at positions 3 and 6 respectively. It has a role as a metabolite.

Cyclo(deltaAla-L-Val) is a natural product found in Trypanosoma brucei with data available.

Análisis De Reacciones Químicas

Cyclo(deltaAla-L-Val) undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Cyclo(delta-Ala-L-Val) serves as a model compound in the study of diketopiperazine chemistry. Its cyclic structure allows researchers to explore its reactivity and interactions with other compounds. The compound undergoes several chemical reactions, including:

- Oxidation : Facilitated by agents like hydrogen peroxide.

- Reduction : Using reducing agents such as sodium borohydride.

- Substitution : Involving nucleophilic substitution reactions with reagents like alkyl halides.

These reactions are significant for both synthetic applications and understanding the compound's reactivity in biological systems.

Quorum Sensing

Cyclo(delta-Ala-L-Val) plays a role in bacterial quorum sensing, influencing bacterial communication and behavior. It has been shown to activate N-acylhomoserine lactones (AHLs), which are critical signaling molecules in various bacterial species, including Pseudomonas aeruginosa. This interaction suggests its potential as a signaling molecule within microbial communities, affecting processes like virulence and biofilm formation .

Antimicrobial Properties

Research indicates that cyclo(delta-Ala-L-Val) can inhibit the swarming motility of Serratia liquefaciens by 21%, demonstrating its potential as an antimicrobial agent. This inhibition suggests that the compound could be used to control bacterial infections by disrupting communication pathways essential for pathogenicity .

Interaction with Cellular Pathways

The compound has also been studied for its effects on mammalian cells, particularly regarding its ability to inhibit the interaction between kinases Ras and Raf-1. This interaction is crucial in various cell signaling pathways associated with cancer progression .

Industrial Applications

In addition to its research applications, cyclo(delta-Ala-L-Val) is being explored for use in biosensors and other industrial applications due to its biochemical properties. Its ability to modulate bacterial signaling systems makes it a candidate for developing new strategies for infection control and bioengineering .

Case Studies and Research Findings

While research on cyclo(delta-Ala-L-Val) is still emerging, several studies highlight its significance:

- A study demonstrated that cyclo(delta-Ala-L-Val) could activate AHL-based biosensors in E. coli, indicating its utility in synthetic biology applications.

- Another investigation revealed its inhibitory effects on swarming motility, suggesting practical applications in controlling biofilm-related infections.

Further exploration into its metabolic pathways and interactions will enhance our understanding of this compound's potential roles in both microbial ecology and human health .

Actividad Biológica

Cyclo(delta-Ala-L-Val), also known as cyclo(Δ-Ala-L-Val), is a cyclic dipeptide belonging to the diketopiperazine class. This compound has garnered attention for its biological activities, particularly in the context of bacterial signaling and quorum sensing. This article explores the biological activity of cyclo(delta-Ala-L-Val), detailing its mechanisms, effects on bacterial behavior, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 168.2 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited solubility in water.

Cyclo(delta-Ala-L-Val) functions primarily through interactions with bacterial quorum sensing systems. It has been shown to activate LuxR-based N-acylhomoserine lactone (AHL) biosensors in Escherichia coli, indicating its role in modulating bacterial communication pathways. Notably, it inhibits the activation of this biosensor by the signal molecule N-(beta-ketocaproyl)-L-homoserine lactone (3-oxo-C6-HSL) with an IC50 value of 0.8 mM .

Table 1: Summary of Biological Activities

Quorum Sensing Inhibition

Cyclo(delta-Ala-L-Val) plays a significant role in inhibiting quorum sensing among bacteria. Its ability to block the activation of AHL-dependent signaling pathways suggests that it may serve as a potential agent for controlling bacterial virulence and biofilm formation.

Impact on Bacterial Motility

Research indicates that cyclo(delta-Ala-L-Val) significantly affects bacterial motility. In studies involving Serratia liquefaciens, treatment with this compound resulted in a notable reduction in swarming motility, which is crucial for bacterial colonization and infection processes .

Study on Pseudomonas aeruginosa

In a study examining the effects of cyclo(delta-Ala-L-Val) on Pseudomonas aeruginosa, it was found to activate various LuxR-based quorum-sensing systems. This suggests that cyclo(delta-Ala-L-Val) may influence not only its own signaling pathways but also those of other bacteria, indicating potential cross-talk among different bacterial species .

Potential Therapeutic Applications

Given its ability to modulate bacterial signaling, cyclo(delta-Ala-L-Val) holds promise as a therapeutic agent in treating infections caused by multi-drug resistant bacteria. By disrupting quorum sensing, it may reduce virulence and enhance the efficacy of conventional antibiotics.

Propiedades

IUPAC Name |

(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRGJUKSGFWQF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332085 | |

| Record name | Cyclo(deltaAla-L-Val) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25516-00-1 | |

| Record name | Cyclo(deltaAla-L-Val) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.